molecular formula C14H11N3S2 B14278308 2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile CAS No. 163928-46-9

2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile

Cat. No.: B14278308
CAS No.: 163928-46-9
M. Wt: 285.4 g/mol
InChI Key: MAACKGDCFNZTRW-UHFFFAOYSA-N
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Description

2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility .

Preparation Methods

The synthesis of 2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile typically involves the condensation of thiophene derivatives with malononitrile. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in various biochemical processes, potentially affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • Thiophene-2-boronic acid pinacol ester
  • 2-[(thiophen-2-yl)methylidene]propanedinitrile
  • 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

These compounds share structural similarities but differ in their specific functional groups and electronic properties.

Properties

CAS No.

163928-46-9

Molecular Formula

C14H11N3S2

Molecular Weight

285.4 g/mol

IUPAC Name

2-[[5-[5-(dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C14H11N3S2/c1-17(2)14-6-5-13(19-14)12-4-3-11(18-12)7-10(8-15)9-16/h3-7H,1-2H3

InChI Key

MAACKGDCFNZTRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(S1)C2=CC=C(S2)C=C(C#N)C#N

Origin of Product

United States

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